molecular formula C16H13BrClF3N2O2 B2581122 5-bromo-2-chloro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-3-carboxamide CAS No. 1384709-44-7

5-bromo-2-chloro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-3-carboxamide

Cat. No. B2581122
CAS RN: 1384709-44-7
M. Wt: 437.64
InChI Key: XDVBCBHSYVDTGQ-UHFFFAOYSA-N
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Description

  • Melting Point : 65-69 °C (literature value)


Synthesis Analysis

The synthesis of this compound involves several steps. Notably, it can be used in the preparation of other compounds, such as amino-2-chloropyridine via palladium-catalyzed amination and 5-bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride . Further details on the synthetic pathways can be found in relevant literature.


Molecular Structure Analysis

The molecular structure of 5-bromo-2-chloro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-3-carboxamide consists of a pyridine ring with bromine and chlorine substituents. The trifluoromethyl group and the phenoxy moiety are attached to the nitrogen atom. For a visual representation, refer to the chemical structure diagrams available in the literature .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including coupling reactions, halogen exchange, and amination processes. Researchers have explored its reactivity in the context of organic synthesis .

Safety and Hazards

  • Storage : Store it as a combustible solid (Storage Class Code 11) .

properties

IUPAC Name

5-bromo-2-chloro-N-[1-[2-(trifluoromethyl)phenoxy]propan-2-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClF3N2O2/c1-9(23-15(24)11-6-10(17)7-22-14(11)18)8-25-13-5-3-2-4-12(13)16(19,20)21/h2-7,9H,8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVBCBHSYVDTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1C(F)(F)F)NC(=O)C2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-3-carboxamide

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